molecular formula C9H14N2O B2785210 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carbaldehyde CAS No. 1087163-16-3

3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B2785210
CAS No.: 1087163-16-3
M. Wt: 166.224
InChI Key: QRRSCVZRCVMTNE-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carbaldehyde is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 2 of the ring This specific compound features a tert-butyl group at the 3-position, a methyl group at the 1-position, and a carbaldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carbaldehyde typically involves the following steps:

  • Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

  • Introduction of the tert-Butyl Group: The tert-butyl group can be introduced using tert-butylating agents such as tert-butyl chloride or tert-butyl bromide in the presence of a base.

  • Methylation: The methylation of the pyrazole core can be achieved using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form alcohols or amines.

  • Substitution: The pyrazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid.

  • Reduction: 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-ol or 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-amine.

  • Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carbaldehyde has several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of enzyme inhibitors.

  • Industry: The compound can be utilized in material science for the creation of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carbaldehyde exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system or industrial application .

Comparison with Similar Compounds

  • 3-(tert-Butyl)-2-hydroxybenzaldehyde

  • 3-(tert-Butyl)-2-hydroxypyridine-5-carbaldehyde

  • 3-(tert-Butyl)-1-ethyl-1H-pyrazole-5-carbaldehyde

Uniqueness: 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carbaldehyde is unique due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and potential applications. The presence of the tert-butyl group provides steric hindrance, affecting the compound's chemical behavior compared to similar compounds without this bulky group.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

5-tert-butyl-2-methylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-9(2,3)8-5-7(6-12)11(4)10-8/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRSCVZRCVMTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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